1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid
Description
1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a 4-fluorophenylacetyl group at the 1-position and a carboxylic acid moiety at the 4-position. This compound belongs to a class of molecules where structural modifications, such as halogenation and functional group substitutions, significantly influence physicochemical properties and biological activity. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, making it a critical feature for medicinal chemistry applications .
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-3-1-10(2-4-12)9-13(17)16-7-5-11(6-8-16)14(18)19/h1-4,11H,5-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKAUZGWYTWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and piperidine.
Acylation Reaction: The 4-fluorobenzyl chloride undergoes an acylation reaction with piperidine to form the intermediate 1-[(4-fluorophenyl)acetyl]piperidine.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
While specific applications of "1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid" are not detailed in the provided search results, the information available allows for the identification of potential research areas.
General Information
this compound is a chemical compound with the CAS No. 243640-30-4 .
Potential Applications Based on Structural Components:
- Synthesis of complex molecules The presence of piperidine and carboxylic acid groups suggests its use as a building block in the synthesis of pharmaceuticals and other organic compounds .
- Pharmaceutical research Piperidine derivatives are frequently found in pharmaceutical compounds . The fluorophenyl group can influence the molecule's biological activity and selectivity .
- Agrochemicals This compound may be useful in creating pesticides .
- Material science It can be used in the production of surfactants and polymer monomers .
Safety and Hazards
Based on available safety data for a related compound, 1-Acetylpiperidine-4-carboxylic acid, potential hazards include:
- Harmful if swallowed.
- Causes skin and serious eye irritation.
- May cause an allergic skin reaction.
- May cause respiratory irritation .
Considerations for future research
Further studies are needed to determine the specific applications of this compound. These studies could include:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid with structurally related piperidine derivatives:
Key Structural and Functional Comparisons :
Halogen Substitution: The 4-fluorophenyl group in the target compound offers a balance between electronegativity and steric hindrance, favoring receptor binding and metabolic stability compared to bulkier substituents like 4-chlorophenoxy () or 3-fluorophenylsulfonyl (). Chlorine increases lipophilicity (cLogP ~2.5) but may reduce solubility .
Functional Group Variations: Sulfonyl groups (e.g., ) introduce strong hydrogen-bond acceptors, enhancing interactions with polar residues in enzymes. However, they may reduce membrane permeability compared to acetyl or carbonyl groups. Ethoxycarbonyl () and cyano () groups modulate solubility and electronic properties. For instance, cyano substituents increase dipole moments, improving binding to hydrophobic pockets .
Biological Activity :
- Compounds with triazole moieties () show promise in antiviral research, particularly against hepatitis C virus (HCV), due to their ability to disrupt viral entry .
- The target compound’s fluorophenylacetyl group may mimic natural substrates in CNS targets, though specific activity data are absent in the evidence.
Research Findings and Implications
- Synthetic Accessibility : Derivatives like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () are synthesized via nucleophilic substitution or coupling reactions, suggesting similar routes for the target compound.
- Thermodynamic Properties : Fluorine’s small size and high electronegativity reduce metabolic degradation, as seen in FDA-approved fluorinated drugs .
- Toxicity Considerations : Sulfonyl-containing analogs () may pose higher renal toxicity risks due to their polar nature, whereas acetylated derivatives (e.g., target compound) are likely better tolerated.
Biological Activity
1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 4-fluorophenyl group and an acetyl moiety. Its structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 243640-30-4
Research indicates that this compound may act primarily through the inhibition of specific biological pathways. One notable mechanism involves the modulation of Toll-like receptor 4 (TLR4) signaling, which plays a critical role in inflammatory responses. By inhibiting TLR4-mediated cytokine production, the compound can potentially reduce inflammation and related pathological conditions .
Biological Activities
The biological activities of this compound include:
Research Findings and Case Studies
A review of recent literature reveals several studies that have explored the biological activity of related piperidine derivatives, which can provide insight into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |
| Antimicrobial | Activity against specific bacterial strains | |
| Anticancer | Potential based on structural analogs |
Case Study Analysis
In a study focused on piperidine derivatives, researchers synthesized various compounds and evaluated their biological activities. The findings indicated that modifications to the piperidine structure could enhance specific activities such as enzyme inhibition and anti-inflammatory effects. While direct studies on this compound are sparse, insights from these related compounds highlight the importance of structural modifications in enhancing bioactivity .
Q & A
Q. What are the recommended methods for synthesizing 1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves coupling 4-fluorophenylacetyl chloride with piperidine-4-carboxylic acid derivatives under inert conditions. Key steps include:
- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions .
- Nucleophilic acyl substitution in anhydrous dichloromethane (DCM) with a base like triethylamine to facilitate the reaction .
- Deprotection using trifluoroacetic acid (TFA) in DCM to yield the final compound .
- Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for ≥95% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm the presence of the 4-fluorophenyl group (¹H NMR: δ 7.2–7.4 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -115 ppm) and piperidine ring protons (¹H NMR: δ 1.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with fluorine .
- Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
Q. What are the critical parameters for assessing its solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylic acid) should be quantified .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigate by:
- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-specific effects .
- Orthogonal Assays : Pair enzymatic assays (e.g., fluorescence-based) with cell-based reporter systems (e.g., luciferase) .
- Chemical Proteomics : Employ affinity-based protein profiling to identify unintended targets .
Q. What computational strategies are effective for predicting the compound’s binding modes to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of related targets (e.g., kinases, GPCRs). Prioritize poses with the fluorophenyl group in hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations .
- Free Energy Perturbation (FEP) : Calculate binding affinities for fluorophenyl derivatives to optimize substituent effects .
Q. How can environmental factors (e.g., light, humidity) impact experimental reproducibility?
- Methodological Answer :
- Light Sensitivity : Store the compound in amber vials under nitrogen. Monitor photodegradation via UV-Vis spectroscopy (λmax ~270 nm) .
- Humidity Control : Use desiccants during storage and pre-dry solvents (e.g., molecular sieves in DCM) for synthesis .
- Surface Reactivity : Characterize adsorption on glass vs. polypropylene surfaces using quartz crystal microbalance (QCM) to avoid experimental bias .
Contradiction Analysis and Troubleshooting
Q. Discrepancies in reported melting points: How to validate?
- Methodological Answer : Variations may stem from polymorphic forms or impurities.
- Differential Scanning Calorimetry (DSC) : Identify polymorphs by heating rates (e.g., 10°C/min) and compare enthalpy changes .
- Powder X-Ray Diffraction (PXRD) : Confirm crystalline structure matches literature data .
Q. Conflicting cytotoxicity data across cell lines: What experimental variables should be controlled?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to rule out cross-contamination .
- Serum Protein Binding : Pre-equilibrate compounds with fetal bovine serum (FBS) to mimic physiological conditions .
- Metabolic Stability : Assess using liver microsomes to account for interspecies differences in metabolite formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
